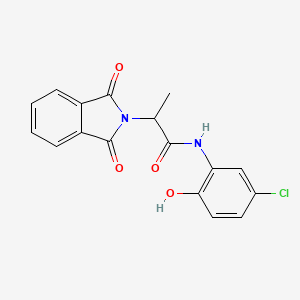![molecular formula C19H16N2O3 B4178574 N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4178574.png)
N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as MAFP, is a synthetic compound that has been extensively studied in the field of biochemistry. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides in the body. MAFP has been used to study the role of endocannabinoids in various physiological processes and has shown promising results in the treatment of various diseases.
Mechanism of Action
MAFP works by irreversibly inhibiting N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, an enzyme that breaks down endocannabinoids and other fatty acid amides in the body. By inhibiting N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, MAFP increases the levels of endocannabinoids in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes.
Biochemical and Physiological Effects:
MAFP has been shown to have a variety of biochemical and physiological effects. Inhibition of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide by MAFP leads to an increase in endocannabinoid levels, which can have a variety of effects on the body. Endocannabinoids have been shown to play a role in pain, inflammation, and other processes, and MAFP has been used to study the effects of endocannabinoids on these processes.
Advantages and Limitations for Lab Experiments
MAFP has several advantages as a research tool. It is a potent inhibitor of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and can be used to increase endocannabinoid levels in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes. However, MAFP also has limitations. It is a synthetic compound and may not accurately represent the effects of endocannabinoids in the body. Additionally, MAFP is a potent inhibitor of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and may have off-target effects, making it important to use appropriate controls in experiments.
Future Directions
There are several future directions for research on MAFP and endocannabinoids. One area of interest is the role of endocannabinoids in pain and inflammation. MAFP has been used to study the effects of endocannabinoids on these processes, and further research could lead to the development of new treatments for pain and inflammation. Another area of interest is the role of endocannabinoids in cancer. Endocannabinoids have been shown to have anti-tumor effects, and MAFP could be used to study the mechanisms underlying these effects. Finally, MAFP could be used to study the effects of endocannabinoids on other physiological processes, such as metabolism and immune function.
Scientific Research Applications
MAFP has been widely used in scientific research to study the role of endocannabinoids in various physiological processes. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and play a role in pain, inflammation, and other processes. MAFP has been used to inhibit N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and increase levels of endocannabinoids in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes.
properties
IUPAC Name |
N-[3-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-5-2-7-15(11-13)20-18(22)14-6-3-8-16(12-14)21-19(23)17-9-4-10-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIIJPRZIJWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-toluidinocarbonyl)phenyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178493.png)
![7-(3-bromobenzyl)-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4178496.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178506.png)
![N-cyclohexyl-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4178509.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4178516.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B4178517.png)
![2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4178525.png)

![(5-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4178546.png)
![methyl N-{[3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4178554.png)
![1-[({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4178555.png)
![N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4178577.png)
![diethyl 1'-allyl-2-amino-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4178588.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B4178605.png)